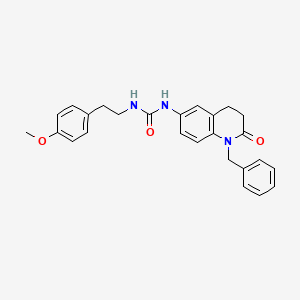

![molecular formula C8H11N3O3 B2496905 6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid CAS No. 933728-94-0](/img/structure/B2496905.png)

6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.194. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding in DNA Base Recognition

Studies on hydrogen bonding in base recognition from the outside of the nucleic acid double helix have utilized derivatives of 2-methoxy-6-chloro-9-aminoacridine, bearing a carboxamide side chain, to investigate the interaction with dinucleotides. These derivatives demonstrate a sequence specificity and intercalation geometry that provide insights into the molecular mechanisms of DNA base recognition and the potential role of similar compounds in modulating these interactions (Gaugain et al., 1981).

Antiviral Activity of Pyrimidine Derivatives

Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has led to the development of compounds with significant antiretroviral activity, particularly against retroviruses in cell culture. This includes derivatives that have demonstrated inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting the potential of pyrimidine derivatives in antiviral therapies (Hocková et al., 2003).

Synthesis and Biological Activity

The synthesis of 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester has been optimized, yielding products with notable inhibitory and sterilization effects against microorganisms causing plant diseases. This demonstrates the application of pyrimidine derivatives in agricultural biochemistry and the potential for developing new agrochemicals (Sun Xiao-hong, 2012).

Osmoregulation in Halophilic Bacteria

A novel cyclic amino acid identified in extremely halophilic species of the bacterial genus Ectothiorhodospira, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, has been found to play an osmoregulatory role. This discovery expands the understanding of the adaptive mechanisms of halophilic bacteria and the potential applications of such compounds in biotechnology (Galinski et al., 1985).

Mechanism of Action

While the specific mechanism of action for “6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid” is not mentioned in the search results, pyrimidines in general have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Properties

IUPAC Name |

6-(2-methoxyethylamino)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-14-3-2-9-7-4-6(8(12)13)10-5-11-7/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCIKHFNCFAWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=NC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

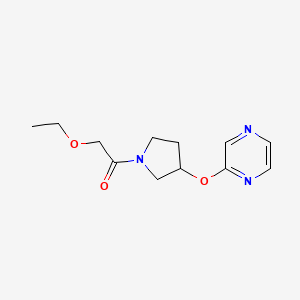

![3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea](/img/structure/B2496822.png)

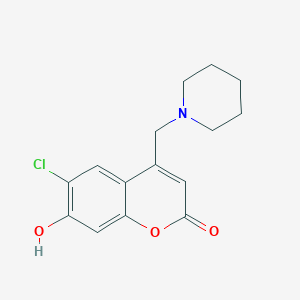

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)

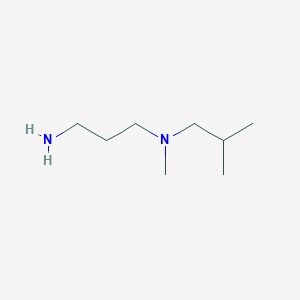

![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2496845.png)